REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.C(O[CH:13]=[C:14]([C:20]([CH3:22])=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:20]([CH3:22])=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]=[N:9]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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15.5 g
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the evaporation of the solvent
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Type
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CUSTOM
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Details
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the residue was recrystallized from a mixed solvent of ethyl acetate-n-hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |